molecular formula C29H17Br B12848274 2'-Bromospiro[benzo[de]anthracene-7,9'-fluorene]

2'-Bromospiro[benzo[de]anthracene-7,9'-fluorene]

Cat. No.: B12848274
M. Wt: 445.3 g/mol
InChI Key: XLZWFDFBJBBZSD-UHFFFAOYSA-N
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Description

2’-Bromospiro[benzo[de]anthracene-7,9’-fluorene] is a complex organic compound known for its unique spiro structure, which consists of a benzoanthracene moiety fused with a fluorene unit. This compound is of significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) due to its excellent thermal stability and photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromospiro[benzo[de]anthracene-7,9’-fluorene] typically involves a multi-step process. One common method is the Suzuki coupling reaction, which involves the reaction of a brominated benzoanthracene derivative with a fluorene boronic acid under palladium-catalyzed conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like toluene or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 2’-Bromospiro[benzo[de]anthracene-7,9’-fluorene] are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2’-Bromospiro[benzo[de]anthracene-7,9’-fluorene] undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydro derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, typically in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce quinones.

Scientific Research Applications

2’-Bromospiro[benzo[de]anthracene-7,9’-fluorene] has several scientific research applications:

Mechanism of Action

The mechanism by which 2’-Bromospiro[benzo[de]anthracene-7,9’-fluorene] exerts its effects is primarily related to its electronic structure. The spiro linkage between the benzoanthracene and fluorene units allows for efficient charge transport and light emission. The compound’s molecular targets and pathways involve interactions with other organic molecules in the active layers of OLEDs, facilitating energy transfer and light emission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Bromospiro[benzo[de]anthracene-7,9’-fluorene] is unique due to its specific bromine substitution, which allows for further functionalization and modification. This makes it a versatile building block for the synthesis of a wide range of organic materials with tailored properties.

Properties

Molecular Formula

C29H17Br

Molecular Weight

445.3 g/mol

IUPAC Name

2'-bromospiro[benzo[a]phenalene-7,9'-fluorene]

InChI

InChI=1S/C29H17Br/c30-19-15-16-22-20-9-1-3-12-24(20)29(27(22)17-19)25-13-4-2-10-21(25)23-11-5-7-18-8-6-14-26(29)28(18)23/h1-17H

InChI Key

XLZWFDFBJBBZSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC7=C6C4=CC=C7)C=C(C=C3)Br

Origin of Product

United States

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